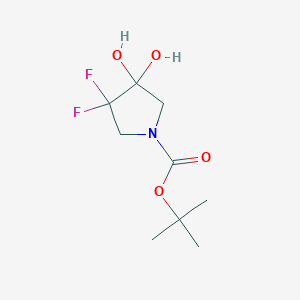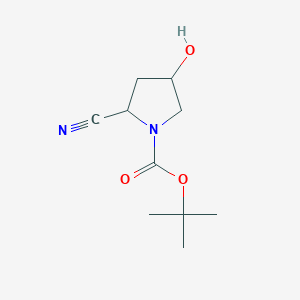
(4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with difluoro and methyl groups, and it is commonly used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a piperidine derivative, followed by methylation and amination reactions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors and advanced purification techniques to meet the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones or alcohols, while reduction can produce difluoro amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on biological systems. It can be used to investigate the role of fluorinated compounds in biological processes and their interactions with biomolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique properties may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of (4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The difluoro groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: This compound shares a similar piperidine structure but differs in its substituents.
(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride: Another compound with a piperidine ring, but with different functional groups.
Uniqueness
(4S)-3,3-difluoro-1-methylpiperidin-4-amine dihydrochloride is unique due to its difluoro substitution, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where fluorinated compounds are desired.
Eigenschaften
Molekularformel |
C6H14Cl2F2N2 |
|---|---|
Molekulargewicht |
223.09 g/mol |
IUPAC-Name |
(4S)-3,3-difluoro-1-methylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C6H12F2N2.2ClH/c1-10-3-2-5(9)6(7,8)4-10;;/h5H,2-4,9H2,1H3;2*1H/t5-;;/m0../s1 |
InChI-Schlüssel |
IYJRUHHMTXAKRQ-XRIGFGBMSA-N |
Isomerische SMILES |
CN1CC[C@@H](C(C1)(F)F)N.Cl.Cl |
Kanonische SMILES |
CN1CCC(C(C1)(F)F)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440818.png)




![8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12440849.png)
![tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate](/img/structure/B12440850.png)




![[2-(3-Bromophenoxy)ethyl]hydrazine](/img/structure/B12440889.png)
![2-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12440903.png)

